(2-Amino-3-nitrophenyl)methanol
Overview
Description
(2-Amino-3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Derivatizing Agent
(2-Amino-3-nitrophenyl)methanol has applications in the development of chiral derivatizing agents for resolving compounds containing amino groups. A study demonstrated its use in the resolution of α-amino acids through the production of diastereomeric thiourea derivatives (Péter, Péter, & Fülöp, 1999).
Photochemical Reaction Mechanisms
This compound is involved in the study of photochemical reaction mechanisms of nitrobenzyl compounds. A significant research effort has been directed towards understanding these mechanisms, particularly in relation to methanol photorelease and ATP release from caged compounds (Il'ichev, Schwörer, & Wirz, 2004).
Ligands for Radioactive Cores
This compound derivatives serve as ligands for radioactive cores such as Re(I) and Tc(I), which are crucial in developing radiopharmaceuticals for diagnosis and therapy. This application is particularly promising due to the high affinity of these ligands and their potential for target-specific drug delivery (Allali et al., 2006).
Metal-Free Reduction of Nitro Aromatic Compounds
It has been reported that (2-pyridyl)phenyl methanol, a derivative of this compound, can act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds, making it a valuable reagent in organic chemistry (Giomi, Alfini, & Brandi, 2011).
Synthesis and Resolution in Organic Chemistry
Research into the synthesis and resolution of DL-threo-1-p-nitrophenyl-2-amino-1, 3-propanediol, closely related to this compound, has provided valuable data for organic chemistry, particularly in the synthesis of chloramphenicol (Shen & Kao, 1958).
Methanol's Role in Lipid Dynamics
Methanol, a solvent often used with this compound, plays a crucial role in lipid dynamics, impacting the structure-function relationship of bilayer composition and cellular processes (Nguyen et al., 2019).
N-Methylation of Amines and Transfer Hydrogenation
This compound derivatives are used in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating its potential in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Electrosynthesis of Nitroso Compounds
Derivatives of this compound are utilized in the electrosynthesis of nitroso compounds, contributing to the development of new synthetic methods in organic chemistry (Cristea et al., 2005).
Photolysis Studies
Photolysis of N-2,4,6-trinitrophenyl substituted amino acids, closely related to this compound, has been studied, revealing insights into the formation of nitroso compounds and carbon dioxide (Frederiksen, Larsen, & Harrit, 1991).
Inhibitors of PqsD in Pseudomonas Aeruginosa
Compounds based on the (2-nitrophenyl)methanol scaffold, including this compound, have shown promise as inhibitors of PqsD, a key enzyme in cell-to-cell communication in Pseudomonas aeruginosa. This application has potential implications in the development of anti-infectives (Storz et al., 2014).
Photoaffinity Labeling
The photochemistry of phenyl azides, such as 4-amino-3-nitrophenyl azide, a derivative of this compound, is crucial for understanding photoaffinity labeling. This research is significant for developing methodologies for probing biological systems (Voskresenska et al., 2009).
Safety and Hazards
Future Directions
The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .
Mechanism of Action
Target of Action
The primary target of (2-Amino-3-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, affecting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . The compound exhibits a tight-binding mode of action, indicating a strong interaction with the enzyme .
Biochemical Pathways
The inhibition of PqsD by this compound affects the QS system, leading to a decrease in the production of signal molecules . These molecules are crucial for the bacteria’s collective behavior, including the regulation of virulence factors and biofilm formation . Therefore, the compound’s action can disrupt these processes, potentially reducing the bacteria’s pathogenicity .
Pharmacokinetics
It’s important to note that the compound’s efficacy in cellulo suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of PqsD by this compound leads to a decrease in the production of signal molecules, disrupting the QS system . This can result in a reduction of the bacteria’s collective behaviors, such as biofilm formation and the production of virulence factors
Properties
IUPAC Name |
(2-amino-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDXMUKYIMSGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444955 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139743-08-1 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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